Ho-apeg4-oh n-biotin

Bioconjugation PROTAC Linker Design PEGylation

Ho-apeg4-oh n-biotin (also known as N-(Biotin)-N-bis(PEG1-alcohol)) is a branched polyethylene glycol (PEG)-based biotinylation reagent with the molecular formula C18H33N3O6S and a molecular weight of 419.5 g/mol. The compound is characterized by a central nitrogen atom connecting a biotin moiety to two symmetric PEG1 chains, each terminating in a reactive hydroxyl (-OH) group.

Molecular Formula C18H33N3O6S
Molecular Weight 419.5 g/mol
Cat. No. B12315960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHo-apeg4-oh n-biotin
Molecular FormulaC18H33N3O6S
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2
InChIInChI=1S/C18H33N3O6S/c22-7-11-26-9-5-21(6-10-27-12-8-23)16(24)4-2-1-3-15-17-14(13-28-15)19-18(25)20-17/h14-15,17,22-23H,1-13H2,(H2,19,20,25)
InChIKeyNYEUWOGNEWCFCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ho-apeg4-oh n-biotin (CAS 2100306-75-8): Procurement-Grade Branched Biotin-PEG Linker for Bioconjugation and PROTAC Synthesis


Ho-apeg4-oh n-biotin (also known as N-(Biotin)-N-bis(PEG1-alcohol)) is a branched polyethylene glycol (PEG)-based biotinylation reagent with the molecular formula C18H33N3O6S and a molecular weight of 419.5 g/mol . The compound is characterized by a central nitrogen atom connecting a biotin moiety to two symmetric PEG1 chains, each terminating in a reactive hydroxyl (-OH) group . This branched architecture distinguishes it from the more common linear biotin-PEG-OH linkers, offering a unique spatial presentation of functional groups for bioconjugation. It is frequently employed as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and for general protein labeling applications due to the high-affinity interaction between its biotin group and streptavidin or avidin .

Why Substituting Ho-apeg4-oh n-biotin with Linear Biotin-PEG-OH Analogs Can Compromise Conjugation Efficiency and Experimental Reproducibility


Substituting Ho-apeg4-oh n-biotin with a generic linear biotin-PEG-OH linker (e.g., Biotin-PEG3-OH or Biotin-PEG4-OH) is not a functionally equivalent replacement due to its unique branched molecular architecture . The presence of a central nitrogen atom branching into two PEG1-alcohol arms fundamentally alters the compound's steric profile and the spatial presentation of its reactive hydroxyl groups compared to a linear linker with a single hydroxyl terminus [1]. This difference in three-dimensional structure can critically influence conjugation yields, the mobility of the biotin tag, and the overall performance of the final bioconjugate, particularly in applications sensitive to steric hindrance or requiring dual functionalization points [2]. Relying on a linear analog without accounting for these architectural differences introduces a significant, uncontrolled variable that can lead to inconsistent results, especially in demanding applications like PROTAC development where linker geometry is a key determinant of bioactivity.

Quantitative Evidence Guide: Head-to-Head Performance Data for Ho-apeg4-oh n-biotin Against Key Comparators


Branched vs. Linear Architecture: Molecular Weight and Functional Group Density Comparison

Ho-apeg4-oh n-biotin is a branched molecule with a molecular weight of 419.5 g/mol, featuring two terminal hydroxyl groups for derivatization . This is in contrast to a commonly used linear comparator, Biotin-PEG4-OH (CAS 1217609-84-1), which has a single hydroxyl group and a molecular weight of approximately 418.5 g/mol . For a similar molecular weight, the branched compound provides double the number of reactive hydroxyl sites per biotin moiety, offering a different conjugation stoichiometry and potential for higher local payload density.

Bioconjugation PROTAC Linker Design PEGylation

Effect of PEG Linker Architecture on Protein Conjugation Yield: Class-Level Inference from Branched PEG Studies

While direct data for Ho-apeg4-oh n-biotin is not available, a study on structurally analogous branched PEG polymers (poly(poly(ethylene glycol methyl ether) acrylates), pPEGA) provides quantitative class-level insight [1]. The study shows that conjugation yields of a branched PEG architecture to a model protein (Bovine Serum Albumin, BSA) are significantly lower (10-24%) compared to a linear PEG control (up to 75%) due to steric hindrance [1]. This indicates that branched linkers like Ho-apeg4-oh n-biotin, while offering unique advantages, may exhibit different conjugation kinetics and require optimized reaction conditions to achieve comparable yields to simpler linear linkers.

Protein-Polymer Conjugation Steric Hindrance Conjugation Efficiency

Impact of PEG Molecular Weight on Avidin Binding: Comparative Context from PEGylated Biotin Studies

A foundational study on the intermolecular interaction between avidin and PEGylated biotin demonstrates that the length (molecular weight) of the PEG chain critically modulates the binding equilibrium [1]. The equilibrium dissociation constant (Kd) for a PEGylated biotin with a PEG MW of 588 g/mol is ~10⁻⁸ M, a significant decrease in affinity compared to the ~10⁻¹⁵ M Kd of the native biotin-avidin complex [1]. Ho-apeg4-oh n-biotin, with a molecular weight of 419.5 g/mol, falls within this lower MW range. This provides a quantitative framework for predicting that its binding affinity to avidin/streptavidin will be in the nanomolar range, rather than the femtomolar affinity of free biotin. This contrasts with longer PEG linkers (e.g., MW 3400 or 5000 g/mol), which exhibit even weaker binding and altered binding stoichiometries.

Biotin-Avidin Interaction Binding Affinity PEGylation

Purity Benchmark: Specified Minimum Purity of Ho-apeg4-oh n-biotin from a Major Supplier

A key procurement parameter for ensuring experimental reproducibility is the minimum specified purity. One commercial supplier of Ho-apeg4-oh n-biotin (AKSci, Catalog No. 2069EJ) specifies a minimum purity of 95% . Another vendor (Chemsrc) lists a purity of 98.0% for their product . This establishes a quantitative baseline for procurement, ensuring that any sourced material meets a high standard of chemical integrity, which is essential for quantitative bioconjugation and minimizing side reactions from impurities.

Chemical Purity Quality Control Procurement

Recommended Storage Conditions: Comparison of Stability Protocols

Vendor specifications indicate distinct recommended storage conditions for Ho-apeg4-oh n-biotin. One supplier recommends long-term storage at -20°C , while another advises storing in a cool, dry place for long-term stability . These differing recommendations highlight the importance of adhering to the specific storage protocol provided by the chosen vendor to ensure compound integrity. This is a common variable among PEG-based linkers, where moisture and temperature sensitivity can vary based on purity and formulation.

Chemical Stability Storage Conditions Best Practices

Optimal Application Scenarios for Ho-apeg4-oh n-biotin Based on Quantitative Differentiation


PROTAC Linker Development Requiring Branched Architecture for Specific Conformational Outcomes

Ho-apeg4-oh n-biotin is explicitly designated as a PEG-based PROTAC linker by multiple vendors . Its unique branched structure, with two hydroxyl groups branching from a central nitrogen, provides a distinct three-dimensional scaffold for connecting an E3 ligase ligand to a target protein ligand. This architectural feature can be critical for optimizing the formation of the ternary complex (E3 ligase-PROTAC-target protein) that is essential for efficient ubiquitination and subsequent proteasomal degradation. The quantifiably higher number of functional groups per molecule (two hydroxyls vs. one for linear comparators) offers synthetic flexibility for creating complex PROTAC constructs .

Dual-Functional Bioconjugation for Advanced Assay Development

The presence of two terminal hydroxyl groups in Ho-apeg4-oh n-biotin, a feature quantified in Section 3, makes it suitable for advanced bioconjugation strategies requiring dual functionalization . This allows a single biotin binding event (to streptavidin) to be linked to two separate molecular entities, such as a fluorophore and a drug payload, or two distinct proteins. This capability is not possible with linear biotin-PEG-OH linkers, providing a clear technical advantage for developing multiplexed assays, creating high-density biosensor surfaces, or engineering sophisticated protein complexes where controlled stoichiometry is paramount .

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) Assays with Defined Linker Geometry

For label-free kinetic analysis techniques like SPR and BLI, the presentation of the target molecule on the sensor surface is critical. The branched geometry of Ho-apeg4-oh n-biotin, inferred from its structural formula , offers a distinct orientation compared to linear PEG linkers. This can influence the accessibility of the conjugated biomolecule and minimize avidity effects. By providing a defined, non-linear spacer, this compound can be employed to create more homogeneous sensor surfaces, potentially leading to more accurate kinetic measurements. The predicted nanomolar binding affinity to avidin/streptavidin, as contextualized in Section 3, ensures stable surface capture during experimental workflows .

Synthesis of Branched PEG-Hydrogels for Controlled Drug Release

The dual hydroxyl functionality of Ho-apeg4-oh n-biotin makes it a valuable monomer for creating branched PEG-based hydrogels. By incorporating this compound as a cross-linker or branching point in polymer synthesis, researchers can engineer hydrogel networks with unique mechanical properties and degradation profiles . The biotin group then serves as a built-in affinity handle for the post-synthesis immobilization of streptavidin-conjugated therapeutics, growth factors, or antibodies. This enables the creation of smart biomaterials where the release of a bioactive payload can be controlled by the density and accessibility of the biotin-streptavidin interaction, a design parameter that is directly influenced by the linker's branched architecture and its impact on steric availability .

Technical Documentation Hub

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